BenchChemオンラインストアへようこそ!

1-(4-Methoxyphenyl)piperazine

Serotonin Receptor Binding 5-HT1A Affinity Structure-Activity Relationship (SAR)

Sourcing 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) with confidence requires precise stereoelectronic control: the 4-methoxy position uniquely delivers >500-fold weaker 5-HT1A affinity (Ki 20,000 nM) vs. ortho isomers, making it an essential negative control for HTS. Its selective CYP2D6 metabolism (98.5% quinidine inhibition) and forensic instability demand authenticated reference material. Secure certified 97% purity for reliable Posaconazole synthesis & assay validation.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 38212-30-5
Cat. No. B173029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)piperazine
CAS38212-30-5
Synonyms1-(4-methoxyphenyl)piperazine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
InChIKeyMRDGZSKYFPGAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)piperazine (38212-30-5) Procurement Guide for Analytical Reference and Medicinal Chemistry


1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5), also known as MeOPP or 4-MPP, is an N-arylpiperazine derivative. It is a key building block in the synthesis of the antifungal agent Posaconazole and is classified as a stimulant designer drug. The compound is a solid at room temperature with a melting point of 42-47 °C . Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol . The compound is recognized as a substituted piperazine with stimulant effects and is often supplied as a chemical intermediate [1]. Its analytical utility is well-documented, serving as an impurity reference standard for Itraconazole and Posaconazole [2].

Procurement Risk Alert: Why 1-(4-Methoxyphenyl)piperazine Cannot Be Substituted with Other Methoxyphenyl Isomers


Substituting 1-(4-Methoxyphenyl)piperazine with its ortho- or meta-methoxy isomers introduces significant, quantifiable risks to experimental outcomes. The position of the methoxy substituent on the phenyl ring is not a trivial structural variation; it dictates a compound's receptor binding affinity, metabolic pathway, and stability. As detailed in the evidence below, the 4-methoxy substitution is uniquely detrimental to 5-HT1A receptor affinity compared to the 2-methoxy analog [1], and the compound exhibits the lowest stability in biological matrices among its piperazine class [2]. These are not interchangeable properties. A simple generic substitution based on a shared piperazine core will not yield comparable results in assays or synthetic applications, and may lead to false-negative data or unusable biological samples due to rapid degradation. The following quantitative evidence establishes the specific performance criteria that justify the targeted procurement of the 4-methoxy isomer.

Quantitative Evidence for 1-(4-Methoxyphenyl)piperazine (38212-30-5) Selection Over Closest Analogs


5-HT1A Receptor Affinity: 4-Methoxy Substitution is 571-Fold Weaker than 2-Methoxy Analog

The para-methoxy substitution on the phenyl ring of this compound results in a dramatic loss of binding affinity for the 5-HT1A receptor compared to its ortho-methoxy analog. This is a critical differentiator for research applications targeting serotonergic pathways. A SAR study concluded that '4-methoxy substitution was detrimental for 5-HT1A affinity' [1]. This finding is supported by binding assay data showing a Ki of 20,000 nM for the target compound [2], in stark contrast to the high affinity of the ortho-isomer, 1-(2-methoxyphenyl)piperazine (2-MPP), which has a Ki of 35 nM for the same receptor site [3].

Serotonin Receptor Binding 5-HT1A Affinity Structure-Activity Relationship (SAR)

Sigma Receptor Binding Profile: 1-(4-Methoxyphenyl)piperazine Exhibits Moderate Affinity at Sigma Receptors

While exhibiting weak 5-HT1A affinity, 1-(4-Methoxyphenyl)piperazine demonstrates a more notable interaction with sigma receptors. Binding assays in guinea pig brain membranes show a Ki of 5,850 nM (5.85 µM) at the sigma receptor using [3H]-DTG as a radioligand [1]. This affinity profile, characterized by low 5-HT1A and moderate sigma binding, distinguishes it from other arylpiperazines and positions it as a potential starting point for the development of selective sigma receptor ligands.

Sigma Receptor Ligand Binding CNS Pharmacology

Ex Vivo Stability: 1-(4-Methoxyphenyl)piperazine is the Least Stable Phenylpiperazine in Human Whole Blood

The compound's stability in biological matrices is a critical differentiator. A comparative study of eight synthetic piperazines in human whole blood found 1-(4-methoxyphenyl)piperazine to be the 'least stable' of all compounds tested [1]. It was 'not detected under room and refrigerated temperatures after 6 months' [1]. This is in stark contrast to the most stable compound, 1-(4-methylbenzyl)-piperazine (MBZP), which retained 'more than 70% (769–1,047 ng/mL) remaining after 12 months' under the same storage conditions [1]. This data highlights a unique vulnerability to degradation that is not shared by other piperazine analogs.

Forensic Toxicology Analyte Stability Bioanalytical Method Validation

Metabolic Pathway: CYP2D6 is the Primary Enzyme Responsible for 1-(4-Methoxyphenyl)piperazine Clearance

The compound's primary metabolic route is well-defined and distinct from its analogs. The major metabolic step for 1-(4-methoxyphenyl)piperazine is O-demethylation to 1-(4-hydroxyphenyl)piperazine (4-HO-PP) [1]. This reaction is catalyzed almost exclusively by the highly polymorphic CYP2D6 enzyme. Incubation with a CYP2D6-specific chemical inhibitor, quinidine, significantly inhibited 4-HO-PP formation by 71.9 +/- 4.8% (at 1 µM) and by 98.5% +/- 0.5% (at 3 µM) [1]. Furthermore, the apparent Km for CYP2D6-catalyzed O-demethylation is 48.34 +/- 14.48 µM [1].

Drug Metabolism Cytochrome P450 CYP2D6 Genotype ADME

Validated Application Scenarios for 1-(4-Methoxyphenyl)piperazine (38212-30-5) Based on Unique Evidence Profile


Negative Control or Selectivity Tool in 5-HT1A Receptor Assays

Given its >500-fold weaker affinity for the 5-HT1A receptor compared to its ortho-methoxy isomer, 1-(4-Methoxyphenyl)piperazine is ideally suited as a negative control in high-throughput screening (HTS) campaigns targeting 5-HT1A. It can be used to confirm assay specificity and to filter out false positives that arise from non-specific binding of arylpiperazine scaffolds. This application is directly supported by the quantitative binding data showing a Ki of 20,000 nM [1].

Probe for Sigma Receptor Structure-Activity Relationship (SAR) Studies

The compound's moderate affinity for the sigma receptor (Ki = 5,850 nM) [1], combined with its weak 5-HT1A binding, provides a unique chemical starting point for medicinal chemistry programs. Researchers can use 1-(4-Methoxyphenyl)piperazine as a base scaffold to synthesize and evaluate novel derivatives, with the goal of improving both affinity and selectivity for sigma receptors while minimizing off-target serotonergic effects.

Certified Reference Standard for Forensic and Bioanalytical Toxicology

The documented extreme instability of 1-(4-Methoxyphenyl)piperazine in human whole blood, where it is undetectable after 6 months at room temperature [1], necessitates the use of a certified reference standard for accurate and reliable forensic analysis. The reference standard is essential for developing and validating sensitive LC-MS/MS methods, establishing proper sample handling and storage protocols (e.g., immediate freezing at -20°C or -80°C), and correctly interpreting casework findings.

CYP2D6 Probe Substrate in Drug-Drug Interaction (DDI) Studies

The near-complete dependence of 1-(4-Methoxyphenyl)piperazine metabolism on the polymorphic CYP2D6 enzyme, as evidenced by 98.5% inhibition by quinidine [1], establishes its utility as a selective probe substrate. It can be deployed in vitro (e.g., in human liver microsomes or hepatocytes) to assess the CYP2D6 inhibitory potential of new chemical entities (NCEs), or to investigate the functional impact of CYP2D6 genetic variants on metabolic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.